11,11-DIMETHYL-8-(PYRIDIN-3-YL)-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE
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Overview
Description
11,11-DIMETHYL-8-(PYRIDIN-3-YL)-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE is a complex organic compound with a unique structure that includes a pyridine ring and a cyclohexaphenanthroline core
Preparation Methods
The synthesis of 11,11-DIMETHYL-8-(PYRIDIN-3-YL)-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE typically involves a multi-step process. One common method includes the Claisen–Schmidt condensation reaction of 3,5-diacetyl-2,6-dimethylpyridine with salicylic aldehyde in the presence of an acid . This reaction leads to the formation of an intermediate product, which undergoes intramolecular cyclization to yield the final compound. Industrial production methods may involve optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methylene group of the oxocine ring can be selectively oxidized to a carbonyl group using selenous acid.
Reduction: Reduction reactions can be performed on the pyridine ring or other functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly on the pyridine ring, where different substituents can be introduced under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like selenous acid, reducing agents such as hydrogen gas or metal hydrides, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
11,11-DIMETHYL-8-(PYRIDIN-3-YL)-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE has several scientific research applications:
Medicinal Chemistry: It is a structural analogue of natural inhibitors of HIV-1 integrase, such as integrastatins A and B. This makes it a potential candidate for the development of antiviral drugs.
Materials Science: The unique structure of this compound can be explored for the development of novel materials with specific electronic or optical properties.
Biological Research: Its interactions with biological molecules can be studied to understand its potential as a therapeutic agent or a biochemical probe.
Mechanism of Action
The mechanism of action of 11,11-DIMETHYL-8-(PYRIDIN-3-YL)-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE involves its interaction with specific molecular targets. For instance, as an analogue of HIV-1 integrase inhibitors, it likely binds to the integrase enzyme, preventing the integration of viral DNA into the host genome . This interaction disrupts the viral replication cycle, making it a potential antiviral agent.
Comparison with Similar Compounds
Similar compounds include other pyridine-containing molecules and integrastatin analogues. For example:
Integrastatins A and B: These natural inhibitors of HIV-1 integrase share structural similarities with 11,11-DIMETHYL-8-(PYRIDIN-3-YL)-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE.
Epicoccolide A and Epicocconigrone A: These compounds also contain a tetracyclic epoxybenzooxocine fragment, similar to the structure of the compound .
Properties
IUPAC Name |
11,11-dimethyl-8-pyridin-3-yl-7,8,10,12-tetrahydrobenzo[a][4,7]phenanthrolin-9-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O/c1-23(2)11-16-20-15-6-4-10-25-17(15)7-8-18(20)26-22(21(16)19(27)12-23)14-5-3-9-24-13-14/h3-10,13,22,26H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZSDGPDQFFWKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(NC3=C2C4=C(C=C3)N=CC=C4)C5=CN=CC=C5)C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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